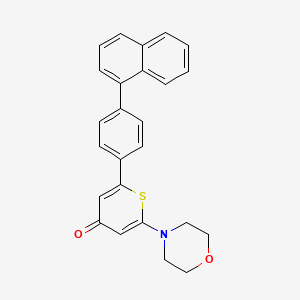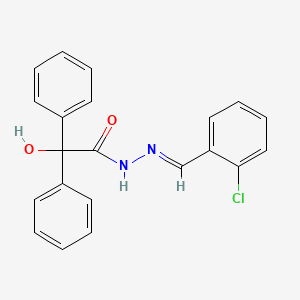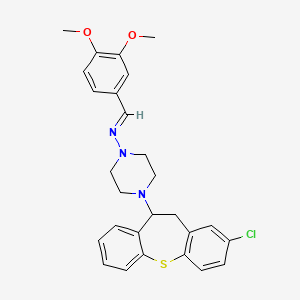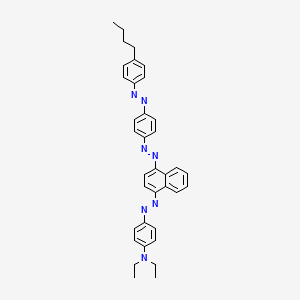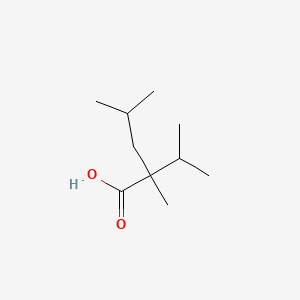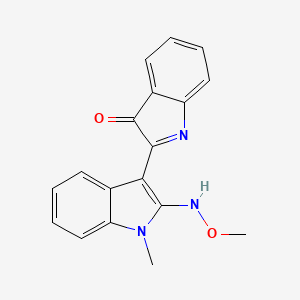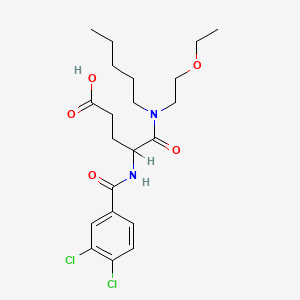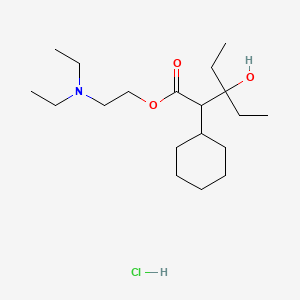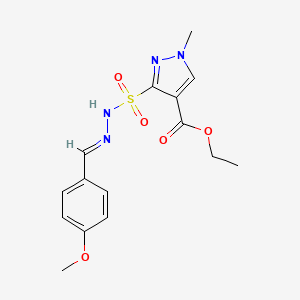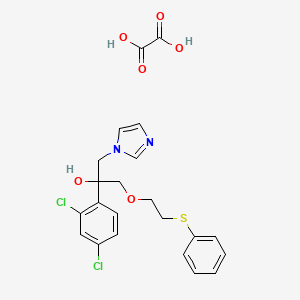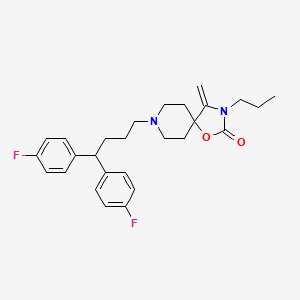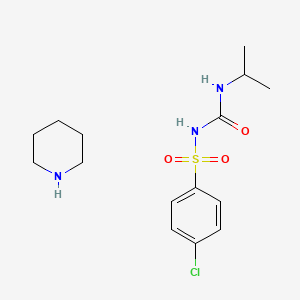
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a fluorophenyl group and a tetrahydropyridinyl group, making it a unique derivative of isoquinoline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, fluorobenzene, and tetrahydropyridine. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl group.
Cyclization reactions: to form the isoquinoline ring.
Hydrogenation reactions: to reduce double bonds in the tetrahydropyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalytic hydrogenation: using palladium or platinum catalysts.
High-pressure reactors: to facilitate cyclization and substitution reactions.
Purification techniques: such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydropyridine ring to a pyridine ring.
Reduction: Further hydrogenation of the isoquinoline ring.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation products: Pyridine derivatives.
Reduction products: Fully hydrogenated isoquinoline derivatives.
Substitution products: Halogenated or alkylated isoquinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interference with DNA/RNA synthesis: Affecting cell proliferation and survival.
Modulation of signaling pathways: Influencing cellular responses and functions.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with similar properties.
Fluorobenzene derivatives: Compounds with similar fluorophenyl groups.
Uniqueness
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
属性
CAS 编号 |
92123-91-6 |
|---|---|
分子式 |
C21H20ClFN2 |
分子量 |
354.8 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H19FN2.ClH/c1-24-12-10-15(11-13-24)20-14-16-6-2-3-7-17(16)21(23-20)18-8-4-5-9-19(18)22;/h2-10,14H,11-13H2,1H3;1H |
InChI 键 |
GEBXVUTVYSFYLH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


